Methyl 11-hydroxyundec-9-ynoate
Description
Structure
3D Structure
Properties
CAS No. |
100315-55-7 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 11-hydroxyundec-9-ynoate |
InChI |
InChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-6,8,10-11H2,1H3 |
InChI Key |
AZYYJXBQFDTXMT-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCC#CCO |
Canonical SMILES |
COC(=O)CCCCCCCC#CCO |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 11 Hydroxyundec 9 Ynoate
Chemo-selective Synthetic Routes
The chemical synthesis of Methyl 11-hydroxyundec-9-ynoate can be approached through several strategic pathways, including the coupling of smaller fragments and the modification of existing long-chain precursors.
Alkynylation and Esterification Strategies
A primary strategy for the synthesis of this compound involves the coupling of a terminal alkyne with a suitable electrophile, followed by esterification. A plausible route would start with the alkynylation of a protected propargyl alcohol derivative with an ω-halo-octanoic acid ester. For instance, the lithium salt of tetrahydropyranyl (THP)-protected propargyl alcohol could be reacted with methyl 8-bromooctanoate. Subsequent deprotection of the alcohol and esterification of the carboxylic acid would yield the target molecule.
Alternatively, a convergent approach could involve the alkynylation of methyl 8-bromooctanoate with a suitable acetylenic synthon, such as the Grignard reagent of a protected 3-hydroxypropyne. The final step would then be the deprotection of the hydroxyl group. The choice of protecting groups is critical to avoid side reactions and ensure chemo-selectivity.
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
| Lithiated protected propargyl alcohol | Methyl 8-bromooctanoate | Nucleophilic Substitution | Protected this compound |
| Grignard of protected 3-hydroxypropyne | Methyl 8-bromooctanoate | Nucleophilic Substitution | Protected this compound |
Bromination and Coupling Reactions: Insights from Ethyl 11-hydroxyundec-9-ynoate Synthesis
Insights into the synthesis of the title compound can be drawn from methodologies used for its ethyl ester analogue, Ethyl 11-hydroxyundec-9-ynoate. A common and powerful method for the formation of the carbon-carbon bond between the alkyne and the alkyl chain is the Sonogashira coupling reaction. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org
For the synthesis of Ethyl 11-hydroxyundec-9-ynoate, a plausible strategy would involve the Sonogashira coupling of propargyl alcohol with ethyl 8-bromooctanoate. The reaction would be catalyzed by a palladium(0) species, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like copper(I) iodide, in a suitable amine base such as triethylamine (B128534) or diethylamine.
A similar strategy can be applied for the synthesis of this compound, by substituting ethyl 8-bromooctanoate with its methyl counterpart, methyl 8-bromooctanoate. The synthesis of 8-bromooctanoic acid, a precursor to the required methyl ester, can be achieved through various methods, including the hydrolysis of ethyl 8-bromooctanoate. chemicalbook.com
| Alkyne | Haloalkane | Coupling Reaction | Catalyst System | Product |
| Propargyl alcohol | Ethyl 8-bromooctanoate | Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Ethyl 11-hydroxyundec-9-ynoate |
| Propargyl alcohol | Methyl 8-bromooctanoate | Sonogashira Coupling | Pd(PPh₃)₄ / CuI | This compound |
Precursor-Based Synthesis: Transformation from 11-hydroxyundec-9-ynoic Acid Derivatives
The direct esterification of 11-hydroxyundec-9-ynoic acid represents the most straightforward method for the synthesis of this compound. This transformation can be achieved using classic Fischer esterification conditions, which involve reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
To drive the equilibrium towards the product, the water formed during the reaction is typically removed, for example, by azeotropic distillation with a suitable solvent like toluene. Alternatively, milder esterification methods can be employed, such as the use of diazomethane (B1218177) or trimethylsilyldiazomethane, although these reagents are hazardous and require careful handling. Another approach is the reaction of the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like cesium carbonate.
Biocatalytic and Enzymatic Approaches for Related Hydroxyalkynoates
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of hydroxy fatty acids and their esters.
Microbial Transformation Pathways of Fatty Acid Esters
Microorganisms are known to produce a wide array of hydroxy fatty acids through various metabolic pathways. nih.govnih.gov These pathways often involve the hydroxylation of fatty acids at different positions along the carbon chain. nih.govnih.gov While the microbial transformation of alkynoic fatty acid esters is a more specialized area, the existing knowledge on the hydroxylation of saturated and unsaturated fatty acids provides a strong foundation.
Certain microbial strains, particularly those from the genera Bacillus, Pseudomonas, and Candida, possess cytochrome P450 monooxygenases that are capable of introducing hydroxyl groups onto fatty acid chains. nih.gov It is conceivable that through screening of microbial diversity or through metabolic engineering, strains could be identified or developed that can selectively hydroxylate an undecynoic acid ester at the C-11 position. The process would likely involve the feeding of a suitable precursor, such as methyl undec-9-ynoate, to a microbial culture and subsequent extraction and purification of the hydroxylated product.
Enzymatic Derivatization to Hydroxy- and Oxo-Undecynoates
The use of isolated enzymes offers a more controlled approach to the synthesis of hydroxyalkynoates. Lipases, for instance, are versatile enzymes that can catalyze esterification and transesterification reactions under mild conditions. nih.govnih.goviaea.org
For the synthesis of this compound, a lipase-catalyzed esterification of 11-hydroxyundec-9-ynoic acid with methanol could be a viable route. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for such transformations, often leading to high yields and purity. nih.gov
Furthermore, enzymes like hydroxylases or peroxygenases could be employed for the direct hydroxylation of a suitable undecynoate precursor. While the specific enzymatic hydroxylation of an undecynoate at the terminal position is not widely reported, the broad substrate scope of some of these enzymes suggests that this is a plausible synthetic strategy. The enzymatic approach could also be extended to produce related oxo-undecynoates through the use of alcohol dehydrogenases, which can selectively oxidize the hydroxyl group of this compound to a ketone.
| Biocatalytic Method | Key Enzyme/Organism | Substrate | Product |
| Microbial Hydroxylation | Cytochrome P450-containing microbes | Methyl undec-9-ynoate | This compound |
| Enzymatic Esterification | Lipase (e.g., CALB) | 11-hydroxyundec-9-ynoic acid and Methanol | This compound |
| Enzymatic Hydroxylation | Hydroxylase/Peroxygenase | Methyl undec-9-ynoate | This compound |
| Enzymatic Oxidation | Alcohol Dehydrogenase | This compound | Methyl 11-oxo-undec-9-ynoate |
Chemical Reactivity and Transformation Studies of Methyl 11 Hydroxyundec 9 Ynoate
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group is the most reactive site in Methyl 11-hydroxyundec-9-ynoate, participating in a range of addition and coupling reactions.
Hydrogenation Studies and Stereochemical Control
Hydrogenation of the alkyne can be controlled to produce either the corresponding alkene or the fully saturated alkane. The choice of catalyst and reaction conditions is crucial for achieving the desired level of reduction and stereoselectivity.
The partial hydrogenation of the terminal alkyne in this compound can yield either the cis (Z) or trans (E) isomer of Methyl 11-hydroxyundec-9-enoate. This stereochemical outcome is dictated by the choice of catalyst.
Cis (Z)-Alkene Formation: The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) facilitates the syn-addition of hydrogen, resulting in the formation of the cis-alkene.
Trans (E)-Alkene Formation: The reduction of the alkyne with sodium in liquid ammonia (B1221849) produces the trans-alkene via a dissolving metal reduction mechanism. youtube.com
Table 1: Catalysts for Selective Hydrogenation
| Desired Product | Catalyst/Reagent | Stereochemistry |
| Methyl (Z)-11-hydroxyundec-9-enoate | H₂/Lindlar's Catalyst | Cis (syn-addition) |
| Methyl (E)-11-hydroxyundec-9-enoate | Na/NH₃ (liquid) | Trans (anti-addition) |
Complete hydrogenation of the alkyne to the corresponding alkane, Methyl 11-hydroxyundecanoate, is achieved using a more active catalyst such as palladium on carbon (Pd/C) with hydrogen gas. youtube.com This reaction proceeds through an alkene intermediate which is further reduced under the reaction conditions.
Coupling Reactions (e.g., Sonogashira, Click Chemistry)
The terminal alkyne of this compound is a valuable handle for carbon-carbon bond formation through various coupling reactions.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This allows for the introduction of various aryl or vinyl substituents at the terminal position of the alkyne. The reaction is typically carried out under mild, anhydrous, and anaerobic conditions. wikipedia.orgorganic-chemistry.org
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. interchim.frnih.gov This reaction with an organic azide (B81097) forms a stable 1,2,3-triazole ring, providing a highly efficient and specific method for conjugation. interchim.frresearchgate.net This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net
Oxidation Reactions of Acetylenic Fatty Esters
The oxidation of acetylenic fatty esters can lead to a variety of products depending on the oxidizing agent and reaction conditions. nih.gov
The oxidation of acetylenic compounds can be achieved using selenium dioxide (SeO₂). nih.gov The use of SeO₂ in combination with tert-butyl hydroperoxide (TBHP) has been shown to be an effective system for the oxidation of active methyl and methylene (B1212753) groups. researchgate.netsemanticscholar.org In the context of alkynes, this reagent system can lead to allylic oxidation. nih.gov Specifically, for terminal alkynes, this can result in the formation of α,β-unsaturated carbonyl compounds. The reaction with SeO₂ often proceeds through an ene reaction followed by a wikipedia.orgresearchgate.net-sigmatropic rearrangement. nih.gov This reagent combination can offer milder reaction conditions compared to using SeO₂ alone. researchgate.netsemanticscholar.org
Table 2: Oxidation Reaction Details
| Reactant | Reagent | Product Type |
| This compound | SeO₂/t-BuOOH | α,β-unsaturated carbonyl |
Formation of Keto- and Dihydroxy-Derivatives
The terminal alkyne moiety of this compound is susceptible to addition reactions that can introduce ketone and diol functionalities.
Keto-Derivatives: The hydration of the terminal alkyne follows Markovnikov's rule, leading to the formation of a methyl ketone. This transformation is typically catalyzed by mercury(II) salts, such as mercuric sulfate (B86663) (HgSO₄), in the presence of a strong acid like sulfuric acid (H₂SO₄). libretexts.orglumenlearning.comlibretexts.org The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable keto form. libretexts.orgjove.com For a terminal alkyne like this compound, this regioselective hydration would yield Methyl 11-hydroxy-9-oxoundecanoate. Alternative, milder methods for terminal alkyne hydration include gold- or ruthenium-catalyzed reactions. organic-chemistry.org Hydroboration-oxidation offers a complementary, anti-Markovnikov approach that would yield an aldehyde (Methyl 11-hydroxy-10-oxoundecanoate) from the terminal alkyne. libretexts.orgchemistrysteps.com
Dihydroxy-Derivatives: The triple bond can undergo dihydroxylation to form a 1,2-diol derivative. Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) under cold, neutral conditions or with osmium tetroxide (OsO₄) results in syn-dihydroxylation. youtube.comaakash.ac.inlibretexts.org This initially produces a diol across the former triple bond, which is often further oxidized under the reaction conditions to yield a vicinal diketone. youtube.comaakash.ac.in For this compound, this would result in the formation of Methyl 11-hydroxy-9,10-dioxoundecanoate.
Reactions Involving the Primary Hydroxyl Group
The primary hydroxyl group at the C-11 position provides a reactive site for various functional group interconversions, including esterification, etherification, and oxidation.
Esterification: The primary alcohol can be readily converted to an ester through reaction with a carboxylic acid or its derivative. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com For instance, reaction with acetic acid would yield Methyl 11-acetoxyundec-9-ynoate. This type of transformation has been demonstrated in related unsaturated systems, such as the formation of Methyl 11-acetoxyundec-9-enoate via cross-metathesis of methyl oleate (B1233923) with cis-2-butene-1,4-diyl diacetate. beilstein-journals.orgnih.gov
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide followed by reaction with an alkyl halide, is a standard method. libretexts.org Alternatively, acid-catalyzed dehydration of the alcohol in the presence of another alcohol can form symmetrical or, under specific conditions, unsymmetrical ethers, though this method is less precise. masterorganicchemistry.commasterorganicchemistry.com
Oxidation of the primary hydroxyl group can furnish either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), selectively oxidizes the primary alcohol to an aldehyde, yielding Methyl 11-oxoundec-9-ynoate.
Further oxidation to the corresponding carboxylic acid, which would result in a diacid ester (Methyl 11-carboxyundec-9-ynoate methyl ester), can be achieved using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Research has shown that the related compound, Methyl (E)-11-hydroxyundec-9-enoate, can be isomerized to Methyl 11-oxoundecanoate, demonstrating the conversion of the alcohol functionality to an aldehyde in this class of molecules. chemrxiv.org
Derivatization and Analog Synthesis from Methyl 11 Hydroxyundec 9 Ynoate
Synthesis of Fluorescent Probes
The presence of a terminal alkyne group in methyl 11-hydroxyundec-9-ynoate makes it an ideal candidate for the synthesis of fluorescent probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgrsc.orgresearchgate.net This reaction allows for the efficient and specific covalent attachment of an azide-modified fluorophore to the alkyne terminus of the molecule, yielding a stable triazole linkage. organic-chemistry.orgrsc.orgnih.gov The hydroxyl group on the other end of the C11 chain can also be utilized for conjugation to biomolecules or other targeting moieties, creating highly specific imaging agents. nih.gov
The general strategy involves reacting this compound with an azide-derivatized fluorescent dye in the presence of a copper(I) catalyst. The resulting fluorescent probe retains the long hydrocarbon chain, which can influence its solubility and interaction with cellular membranes or other lipophilic environments. Researchers can select from a wide array of fluorescent dyes to achieve desired photophysical properties, such as specific excitation and emission wavelengths. nih.gov
Table 1: Examples of Fluorescent Dyes for Probe Synthesis
| Fluorescent Dye Class | Potential for Derivatization | Excitation (nm) | Emission (nm) |
|---|---|---|---|
| Coumarins | Azide (B81097) derivatives available | ~350-450 | ~450-550 |
| Fluoresceins | Azide derivatives available | ~490 | ~520 |
| Rhodamines | Azide derivatives available | ~550 | ~580 |
| BODIPY Dyes | Azide derivatives available | ~490-650 | ~500-700 |
This table is illustrative and specific wavelengths can vary based on the exact dye structure and solvent environment.
Preparation of Bifunctional Long-Chain Compounds
The distinct reactivity of the hydroxyl and alkyne/ester functionalities of this compound allows for its use as a scaffold in the synthesis of novel bifunctional long-chain compounds. These compounds can act as linkers or spacers in more complex molecular architectures, for instance, in the development of antibody-drug conjugates or surface modification agents.
One common approach is to first modify the hydroxyl group, for example, by converting it to an azide. This new derivative can then be reacted with a molecule containing a terminal alkyne via CuAAC. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, providing a second functional handle for conjugation to another molecule, such as an amine-containing biomolecule, through amide bond formation. Alternatively, the alkyne can be the site of the initial reaction, followed by modification of the hydroxyl or ester group.
Table 2: Examples of Synthesizable Bifunctional Compounds
| Functional Group 1 | Functional Group 2 | Potential Application |
|---|---|---|
| Carboxylic Acid | Azide | Bioconjugation linker |
| Amine | Alkyne | Linker for solid-phase synthesis |
| Thiol | Hydroxyl | Self-assembled monolayers |
| Biotin | Ester | Affinity-based purification |
Functionalization for Polymer Precursors
This compound is a valuable precursor for the synthesis of functional polymers due to its dual functionality. The hydroxyl group can act as an initiator for ring-opening polymerization (ROP), a process used to create polyesters and other polymers from cyclic monomers. wikipedia.orglibretexts.orgyoutube.com The alkyne functionality remains intact during this process, becoming a pendant group along the polymer backbone or a terminal group, depending on the polymerization strategy.
In a typical ROP, the hydroxyl group of this compound initiates the polymerization of a cyclic ester, such as ε-caprolactone or lactide, in the presence of a suitable catalyst (e.g., tin(II) octoate). This results in a polyester (B1180765) chain growing from the oxygen of the original hydroxyl group. The resulting polymer has a terminal alkyne group derived from the initiator, which can then be used for post-polymerization modification via click chemistry. rsc.org This allows for the synthesis of graft copolymers, star polymers, or the attachment of the polymer to surfaces. This approach enables the creation of telechelic polymers, which have reactive groups at both ends of the polymer chain. rsc.orgrsc.org
Table 3: Common Monomers for ROP Initiated by Hydroxyalkynoates
| Monomer | Resulting Polymer | Key Properties |
|---|---|---|
| ε-Caprolactone | Polycaprolactone (PCL) | Biodegradable, biocompatible, semi-crystalline |
| L-Lactide | Poly(L-lactide) (PLLA) | Biodegradable, high strength, semi-crystalline |
| D,L-Lactide | Poly(D,L-lactide) (PDLLA) | Biodegradable, amorphous |
| Glycolide | Polyglycolic acid (PGA) | Biodegradable, high crystallinity, hydrophilic |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of individual atoms and their connectivity within a molecule.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy of Methyl 11-hydroxyundec-9-ynoate would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. For instance, the protons of the methyl ester group (-OCH₃) would likely appear as a sharp singlet in the range of 3.6-3.8 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would be expected to produce a signal further downfield, typically around 3.6 ppm, and would likely show coupling to neighboring protons. The methylene (B1212753) protons along the alkyl chain would give rise to a series of multiplets in the upfield region of the spectrum, generally between 1.2 and 2.5 ppm. The protons adjacent to the alkyne group would exhibit characteristic shifts, and the terminal hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOCH₃ | 3.67 | s (singlet) |
| -CH₂OH | 4.23 | t (triplet) |
| -C≡C-CH₂- | 2.25 | m (multiplet) |
| -CH₂-C≡C- | 2.18 | m (multiplet) |
| -CH₂-COOCH₃ | 2.30 | t (triplet) |
| Alkyl Chain (-CH₂-)n | 1.2-1.7 | m (multiplet) |
| -OH | Variable | br s (broad singlet) |
Note: These are predicted values and actual experimental data may vary.
¹³C NMR for Carbon Skeleton and Olefinic Carbon Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is typically observed far downfield, around 174 ppm. The carbons of the alkyne group would have characteristic chemical shifts in the range of 70-90 ppm. The carbon bearing the hydroxyl group (-CH₂OH) would appear around 60-65 ppm. The methyl carbon of the ester group would be found at approximately 51 ppm, and the various methylene carbons of the alkyl chain would resonate at different chemical shifts in the upfield region of the spectrum, typically between 20 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C =O | 174.2 |
| -C ≡C- | 85.1 |
| -C≡C - | 74.5 |
| -C H₂OH | 62.5 |
| -COOC H₃ | 51.4 |
| -C H₂COOCH₃ | 34.0 |
| Alkyl Chain (-C H₂-)n | 18.5 - 29.0 |
Note: These are predicted values and actual experimental data may vary.
Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, COSY would show correlations between adjacent methylene groups in the alkyl chain and between the protons on the carbon bearing the hydroxyl group and its neighboring methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.gov It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For example, the proton signal for the methyl ester at ~3.67 ppm would show a correlation to the carbon signal at ~51.4 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, an HMBC spectrum would show a correlation between the methyl protons of the ester group and the carbonyl carbon, confirming the ester functionality. It would also be instrumental in connecting the different fragments of the molecule, for example, showing correlations between the protons adjacent to the alkyne and the alkyne carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₂₀O₃), the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses would provide strong evidence for the proposed molecular formula.
Table 3: HR-MS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 213.1485 | Experimental data required |
| [M+Na]⁺ | 235.1305 | Experimental data required |
LC-MS and GC-MS for Product Identification and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for identifying the compound in a mixture and assessing its purity. The retention time from the chromatography provides one level of identification, while the mass spectrum of the eluting peak provides definitive confirmation. The fragmentation pattern observed in the mass spectrum can also be used to further confirm the structure of the compound. For a volatile compound like this compound, GC-MS would be a suitable technique for purity analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. masterorganicchemistry.com The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the alkyne, and the ester group (-COOCH₃).
The presence of the hydroxyl group results in a prominent, broad absorption band in the region of 3400-3200 cm⁻¹. masterorganicchemistry.com This broadening is a consequence of intermolecular hydrogen bonding between the alcohol moieties of different molecules. docbrown.info The ester functional group is identified by its strong, sharp carbonyl (C=O) stretching vibration, which typically appears in the 1750-1735 cm⁻¹ range. masterorganicchemistry.com Additionally, the C-O stretching vibrations of the ester are visible in the fingerprint region. The internal alkyne C≡C bond, being weakly polarized, shows a weak absorption band around 2260-2190 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are observed around 2955 cm⁻¹. docbrown.info
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance of the Band |
|---|---|---|---|
| Alcohol | O-H stretch | ~3400 - 3200 | Broad, strong |
| Ester | C=O stretch | ~1750 - 1735 | Strong, sharp |
| Alkyne | C≡C stretch | ~2260 - 2190 | Weak to medium, sharp |
| Alkyl | C-H stretch | ~2955 | Medium to strong |
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. In the context of the synthesis of this compound, GC, often coupled with a mass spectrometer (GC-MS), is invaluable for determining the extent of reaction conversion and the selectivity towards the desired product. nih.govnih.gov
To monitor a reaction, small aliquots are taken from the reaction mixture at different time intervals. These samples are often derivatized to increase their volatility and thermal stability before being injected into the GC system. nih.gov The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then detected, and the area under each peak in the resulting chromatogram is proportional to the concentration of that component. By comparing the peak area of the starting material to that of the product, this compound, the percentage of conversion can be accurately calculated. Furthermore, the formation of any byproducts can be identified and quantified, allowing for the determination of the reaction's selectivity. nih.gov
| Parameter | Methodology | Information Obtained |
|---|---|---|
| Conversion | Comparison of the integrated peak area of the reactant(s) versus the product over time. | The percentage of starting material that has been transformed into products. |
| Selectivity | Comparison of the integrated peak area of the desired product (this compound) versus any identified byproducts. | The proportion of the reacted starting material that has been converted into the specific desired product. |
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.gov Since this compound possesses a chiral center at the C-11 position (bearing the hydroxyl group), it can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral sample is crucial, especially in pharmaceutical applications where different enantiomers can have different biological activities. nih.gov
Chiral HPLC is the method of choice for this purpose. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed. chromatographyonline.com The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of hexane (B92381) and alcohol) and the column temperature. researchgate.netchromatographyonline.com By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of the enantiomers can be determined, allowing for the calculation of the enantioselectivity of the synthesis.
| Component | Description | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound (e.g., amylose or cellulose derivatives). chromatographyonline.com | To create transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention. |
| Mobile Phase | A solvent or mixture of solvents (e.g., hexane/isopropanol) that carries the analyte through the column. | To elute the separated enantiomers from the column. The composition can be varied to optimize resolution. researchgate.net |
| Detector (e.g., UV) | Detects the enantiomers as they elute from the column. | To generate a chromatogram where each enantiomer appears as a distinct peak. |
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. rsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. A TLC plate consists of a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a solid support.
To monitor a reaction, a small spot of the reaction mixture is applied to the baseline of the TLC plate at various time points. The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The components of the mixture move up the plate at different rates depending on their polarity and affinity for the stationary phase. By co-spotting the reaction mixture with the starting material and, if available, the pure product, one can visually track the disappearance of the reactant spot and the appearance and intensification of the product spot. This provides a quick confirmation that the reaction is proceeding as expected before undertaking more complex work-up or purification procedures. rsc.org
Column chromatography is a widely used method for purifying chemical compounds from a mixture on a preparative scale. nih.gov After a synthesis reaction is complete, the crude reaction mixture often contains the desired product, unreacted starting materials, and various byproducts. Column chromatography is employed to isolate this compound in a pure form.
The principle is similar to TLC but on a larger scale. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Separation occurs as the different components of the mixture travel down the column at different rates based on their differential adsorption to the stationary phase and solubility in the eluent. More polar compounds tend to adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster. By collecting the eluent in fractions and analyzing them (often by TLC), the fractions containing the pure this compound can be identified, combined, and the solvent evaporated to yield the purified compound. nih.gov
Mechanistic Investigations of Reactions Involving Methyl 11 Hydroxyundec 9 Ynoate
Elucidation of Cross-Metathesis Mechanisms and Catalyst Activity
Cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. organic-chemistry.orgwikipedia.org When involving an alkyne and an alkene, such as in the case of methyl 11-hydroxyundec-9-ynoate, the reaction is termed enyne metathesis. organic-chemistry.org This process typically utilizes ruthenium-based catalysts, such as Grubbs catalysts, and proceeds through a well-accepted mechanism proposed by Chauvin. wikipedia.orglibretexts.org
The catalytic cycle is initiated by a [2+2] cycloaddition between the alkene moiety and the ruthenium carbene catalyst, forming a metallacyclobutane intermediate. wikipedia.orglibretexts.org This intermediate then undergoes a retro-[2+2] cycloaddition, releasing a new alkene and a new ruthenium carbene. In enyne metathesis, the ruthenium carbene then reacts with the alkyne. organic-chemistry.orgacs.org
The generally accepted "ene-then-yne" pathway involves the initial reaction of the ruthenium carbene with the alkene portion of the enyne substrate. uwindsor.ca This is followed by an intramolecular reaction with the alkyne, leading to a ruthenacyclobutene intermediate which then rearranges to a vinylcarbene. organic-chemistry.org This vinylcarbene then reacts with another alkene molecule to yield the 1,3-diene product and regenerate the active catalyst. organic-chemistry.orgacs.org The driving force for this reaction is the formation of the thermodynamically stable conjugated diene system. organic-chemistry.org
The activity of the catalyst is a critical factor. Second-generation Grubbs catalysts often exhibit higher activity. nih.gov The presence of ethylene (B1197577) gas can also enhance the catalytic activity in certain enyne metathesis reactions by promoting the regeneration of the active methylidene complex. uwindsor.canih.gov
Pathways of Allyl Alcohol Isomerization
The isomerization of allylic alcohols to the corresponding carbonyl compounds is an atom-economical transformation. mdpi.com In the context of a molecule like this compound, which contains a hydroxyl group, understanding potential isomerization pathways is important, although the primary focus of its reactions is often on the alkyne functionality.
Several transition metal complexes, including those of rhodium, ruthenium, and iron, are known to catalyze the isomerization of allylic alcohols. mdpi.comuni-rostock.de One common mechanism involves the formation of a metal-alkoxide, followed by β-hydride elimination to generate a hydrido-metal-enone intermediate. mdpi.com This intermediate can then rearrange to a π-oxo-allyl complex before product release.
Another proposed mechanism, particularly with high-valent metal oxo complexes like those of vanadium, involves a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. academie-sciences.fr The reaction is believed to proceed through a cyclic transition state. academie-sciences.fr
Interestingly, it has been demonstrated that this isomerization can also be catalyzed by a strong base without the need for a transition metal catalyst. acs.org The reaction is initiated by deprotonation of the alcohol, and an intimate ion pair between the resulting allylic anion and the conjugate acid of the base facilitates the transformation. acs.org
Stereochemical Outcomes of Reduction and Functionalization Reactions
The reduction of the alkyne in this compound can lead to either the corresponding Z- or E-alkene, depending on the reaction conditions. Stereoselective reduction is a key transformation in organic synthesis. For example, transfer semihydrogenation using an organic photoreductant can achieve high Z-selectivity. chemrxiv.org
Functionalization reactions, such as hydroalkylation, can also exhibit high stereoselectivity. A bifunctional iron-catalyzed system has been developed for the Z-selective hydroalkylation of alkynes. nih.gov This system can also be used for a tandem Z to E inversion, providing access to both stereoisomers. nih.gov The stereochemical outcome is often controlled by steric matching between the reduced intermediates and the reductant or catalyst. chemrxiv.org
Regioselectivity and Chemoselectivity in Oxidation Processes
The presence of both a hydroxyl group and an alkyne in this compound presents challenges and opportunities in terms of regioselectivity and chemoselectivity during oxidation reactions. The selective oxidation of one functional group in the presence of the other is a key consideration.
For the oxidation of the hydroxyl group, the use of hydrogen bond acceptors can accelerate the reaction rate. nih.gov For instance, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can deaggregate the hydroxyl groups, making them more accessible for oxidation. nih.gov This can lead to the selective formation of the corresponding aldehyde or ketone with high selectivity. nih.gov
Regarding the alkyne, hydroboration-oxidation is a classic method for its functionalization. This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the alkyne. youtube.com The initial product is an enol, which then tautomerizes to the more stable keto form. youtube.com
Applications in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The presence of both a terminal alkyne and a primary alcohol in Methyl 11-hydroxyundec-9-ynoate provides two reactive sites for orthogonal chemical modifications. This dual functionality is highly advantageous in the construction of complex molecular architectures. The terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as the Sonogashira, Glaser, and Click reactions, allowing for the facile introduction of aryl, vinyl, or other acetylenic groups. Simultaneously, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like ethers, esters, or halides, providing further avenues for molecular elaboration.
This versatility makes this compound a sought-after starting material for the synthesis of natural products, macrocycles, and other architecturally complex molecules. The long carbon chain also imparts flexibility and specific spatial arrangements, which can be crucial for achieving desired biological activity or material properties.
Intermediates in the Synthesis of Specialty Chemicals
The reactivity of this compound makes it a valuable intermediate in the production of a range of specialty chemicals. The alkyne functionality can be selectively hydrogenated to either a cis-alkene, a trans-alkene, or a fully saturated alkane, leading to a variety of long-chain hydroxy esters with different degrees of saturation and stereochemistry. These products can find applications as surfactants, lubricants, or plasticizers.
Furthermore, the terminal alkyne can be transformed into other functional groups, such as ketones or carboxylic acids, through hydration or oxidative cleavage. These transformations, coupled with reactions at the hydroxyl end, open up pathways to a diverse array of difunctional or polyfunctional long-chain molecules that are key components in the formulation of fragrances, pheromones, and other high-value specialty chemicals.
Precursors for Bio-based Polymers and Materials (e.g., Nylon precursors)
A significant application of this compound lies in its potential as a precursor for the synthesis of bio-based polymers. The conversion of this compound into ω-amino acids is a key step in the production of polyamides, a class of polymers that includes nylons. For instance, the terminal alkyne can be converted to a primary amine, and the methyl ester can be hydrolyzed to a carboxylic acid, yielding 11-aminoundecanoic acid. This monomer is the direct precursor for Nylon-11, a high-performance bioplastic known for its excellent thermal stability, chemical resistance, and mechanical properties.
The production of monomers like 11-aminoundecanoic acid from renewable feedstocks is a critical aspect of developing sustainable alternatives to petroleum-based polymers. The use of this compound, potentially derived from biorenewable sources, in this context represents a significant step towards greener polymer chemistry.
Role in Biorefinery Concepts and Sustainable Chemical Production
The integration of this compound into biorefinery concepts is a promising avenue for sustainable chemical production. Biorefineries aim to convert biomass into a spectrum of value-added products, including chemicals, fuels, and materials. Castor oil, a renewable feedstock, is a potential starting point for the synthesis of long-chain functionalized molecules like this compound.
Through a series of chemical transformations, including transesterification and functional group manipulations, components of castor oil can be converted into this versatile building block. This bio-based route to this compound reduces the reliance on fossil fuels and contributes to a more circular economy. The subsequent conversion of this compound into specialty chemicals and bio-based polymers within an integrated biorefinery framework further enhances the sustainability of the entire value chain. Research in this area is focused on developing efficient and environmentally benign catalytic processes to make this bio-based production route economically viable.
Biocatalytic and Biotechnological Production Pathways
Derivation from Renewable Lipid Feedstocks
Renewable lipid feedstocks, such as vegetable oils, are attractive starting materials for the chemical industry due to their abundance and biodegradability. nih.gov The long alkyl chains of fatty acids can be biocatalytically modified to introduce various functional groups.
Ricinoleic Acid as a Renewable Carbon Source
Ricinoleic acid, the primary component of castor oil, is a valuable C18 hydroxy fatty acid that serves as a precursor for various industrial chemicals. wikipedia.orgtaylorandfrancis.com It naturally contains a hydroxyl group at the C12 position and a double bond at C9. wikipedia.org While direct biocatalytic conversion to Methyl 11-hydroxyundec-9-ynoate is not documented, ricinoleic acid is a key starting material for producing C11 compounds. Through pyrolysis, a thermochemical process, ricinoleic acid can be cleaved to yield undecylenic acid (10-undecenoic acid) and heptaldehyde. mdpi.comwikipedia.org Undecylenic acid, a C11 monounsaturated fatty acid, could then theoretically serve as a substrate for further biocatalytic modifications to introduce the required hydroxyl and alkyne functionalities.
The enzymatic hydrolysis of castor oil to yield ricinoleic acid is a well-established green process, often employing lipases. jst.go.jpnih.gov Various lipases, such as those from Candida rugosa and porcine pancreas, have been effectively used for this purpose. nih.gov This enzymatic step highlights the integration of biocatalysis in the initial stages of the value chain starting from renewable oils. jst.go.jp
Oleic Acid and Methyl Oleate (B1233923) as Feedstocks
Oleic acid, a ubiquitous monounsaturated omega-9 fatty acid found in many vegetable oils, and its methyl ester, methyl oleate, are key platform molecules in oleochemistry. nih.govnih.gov Biotransformation of these feedstocks to produce hydroxy fatty acids has been extensively studied. bas.bg Microorganisms and their enzymes can introduce hydroxyl groups at various positions of the fatty acid chain.
For instance, oleate hydratases are enzymes that can convert oleic acid to 10-hydroxystearic acid with high selectivity. nih.govacs.orgpsecommunity.org This demonstrates the potential of biocatalysis to specifically functionalize the alkyl chain of a common fatty acid. While this introduces a hydroxyl group, further enzymatic steps would be required to generate the specific structure of this compound, including chain shortening and alkyne formation.
Engineered Microbial Systems for Fatty Acid Functionalization
Metabolic engineering and synthetic biology have enabled the development of microbial "cell factories" capable of producing a wide array of valuable chemicals from simple carbon sources or by modifying more complex molecules. nih.gov These engineered systems are particularly relevant for multi-step syntheses and for introducing functionalities that are challenging to achieve with traditional chemistry.
ω-Hydroxylation of Fatty Acid Esters (e.g., dodecanoic acid methyl ester)
A key reaction for producing terminally functionalized compounds is ω-hydroxylation, the introduction of a hydroxyl group at the terminal carbon atom of a fatty acid or ester. wikipedia.org This reaction is typically catalyzed by cytochrome P450 monooxygenases. wikipedia.orgnih.gov Engineered E. coli expressing specific P450 enzymes have been successfully used to produce ω-hydroxy dodecanoic acid from dodecanoic acid methyl ester (C12-FAME). nih.gov This process is directly analogous to the potential hydroxylation of an undecanoic acid derivative to create an 11-hydroxyundecanoic precursor. The use of the methyl ester as a substrate is particularly relevant as it is often more readily transported into the microbial cell. nih.gov
Table 1: Examples of Microbial Hydroxylation of Fatty Acids/Esters
| Microorganism/Enzyme System | Substrate | Main Product | Reference |
| Engineered E. coli (CYP153A) | Dodecanoic acid methyl ester | ω-Hydroxy dodecanoic acid | nih.gov |
| Stenotrophomonas maltophilia (Hydratase) | Oleic Acid | 10-Hydroxyoctadecanoic acid | acs.org |
| Lactococcus garvieae (Oleate Hydratase) | Oleic Acid | 10-Hydroxystearic acid | psecommunity.org |
| Pseudomonas sp. | Oleic Acid | 10-Hydroxystearic acid | bas.bg |
Design of Biocatalytic Cascades for Hydroxy-Functionalized Compounds
The synthesis of a complex molecule like this compound would likely require a multi-step reaction sequence. Biocatalytic cascades, where multiple enzymes work in concert within a single microbial host or in a one-pot reaction, are a powerful strategy for such syntheses. acs.org These cascades can be designed to perform sequential modifications, such as hydroxylation followed by other functional group interconversions. nih.gov
For example, a hypothetical cascade for a related hydroxy fatty acid could involve:
A lipase (B570770) for the hydrolysis of a triglyceride feedstock.
A P450 monooxygenase for selective hydroxylation.
Other enzymes like dehydrogenases or decarboxylases for further modifications.
The development of such cascades is an active area of research, aiming to expand the range of chemicals that can be produced sustainably. acs.org
Production of Polyhydroxyalkanoates (PHAs) with Unsaturated Side Chains
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as carbon and energy storage materials. nih.gov The properties of these bioplastics can be tailored by controlling the monomer composition. By feeding bacteria specific fatty acids, it is possible to incorporate monomers with desired functionalities into the polymer chain.
Of particular relevance is the ability of some Pseudomonas species to produce medium-chain-length PHAs (mcl-PHAs) with unsaturated side chains when fed unsaturated fatty acids like 10-undecenoic acid. nih.govresearchgate.net This results in a polymer with vinyl groups in its side chains, which can be further chemically modified. researchgate.net This demonstrates a biological system's ability to process and incorporate a C11 fatty acid, a structural backbone relevant to this compound. While not a direct synthesis of the target molecule, it showcases the metabolic plasticity of these organisms to handle and polymerize functionalized fatty acids. nih.gov
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Selective Transformations
The strategic modification of methyl 11-hydroxyundec-9-ynoate's distinct functional groups is key to unlocking its full potential. The development of highly selective and efficient catalytic systems is a primary focus of current research. Such systems aim to minimize the use of protecting groups, thereby streamlining synthetic routes and reducing chemical waste.
A significant area of investigation is the controlled hydrogenation of the alkyne moiety. While traditional methods using catalysts like Lindlar's catalyst can produce the cis-alkene, researchers are now exploring more advanced bimetallic or nanostructured catalysts. These novel systems offer the promise of enhanced selectivity and the prevention of over-reduction to the corresponding alkane.
Another critical research avenue is the selective oxidation of the secondary hydroxyl group to a ketone. This transformation would yield a valuable intermediate for various organic syntheses. The emphasis is on utilizing environmentally friendly oxidants, such as hydrogen peroxide or molecular oxygen, in combination with robust and recyclable catalysts like supported metal nanoparticles.
Future research is also directed towards the development of catalytic systems that can directly functionalize the C-H bonds near the alkyne or hydroxyl group. This would represent a major leap in synthetic efficiency and atom economy.
Chemoenzymatic Synthetic Strategies for Enantiomerically Pure Products
The presence of a chiral center at the C11 hydroxyl group means that this compound exists as two enantiomers. For many applications, particularly in the pharmaceutical industry, obtaining a single, enantiomerically pure form is essential.
Chemoenzymatic strategies, which merge the high selectivity of enzymes with the efficiency of chemical synthesis, provide a powerful solution. nih.gov Lipases, in particular, are well-suited for the kinetic resolution of racemic mixtures of alcohols like this compound. This process involves the selective acylation of one enantiomer by the enzyme, allowing for the subsequent separation of the two forms.
Key future research directions in this area include:
Discovering and engineering novel lipases with enhanced activity, stability, and enantioselectivity.
Optimizing reaction conditions , such as solvent choice and temperature, to maximize efficiency and selectivity. rug.nl
Immobilizing enzymes on solid supports to improve their stability and reusability, leading to more sustainable and cost-effective processes.
Expansion of Renewable Feedstock Utilization
This compound is primarily derived from castor oil, a renewable and non-edible resource. ugent.beresearchgate.netnih.gov This makes it an attractive alternative to chemicals sourced from petroleum. researchgate.net However, researchers are investigating other renewable feedstocks to diversify the production of this and other C11 building blocks.
While castor oil is a rich source of ricinoleic acid, the precursor to this compound, other vegetable oils containing different fatty acids are being explored. researchgate.netresearchgate.net The development of novel chemical or biotechnological pathways could transform these alternative fatty acids into valuable C11 derivatives.
In the long term, lignocellulosic biomass, the most abundant form of renewable carbon, presents a significant opportunity. researchgate.net Although challenging, developing efficient methods to convert cellulose (B213188) and lignin (B12514952) into platform chemicals that can be upgraded to molecules like this compound is a major goal for the chemical industry. researchgate.net
Exploration of New Applications in Advanced Materials Science
The bifunctional nature of this compound, with its polymerizable alkyne and reactive hydroxyl group, makes it a promising monomer for creating advanced materials with customized properties.
A key area of research is its use in synthesizing novel polymers. The alkyne group can undergo various polymerization reactions, including cyclotrimerization to form highly cross-linked thermosets and click chemistry reactions to create linear or branched polymers. The hydroxyl group allows for post-polymerization modifications, enabling the fine-tuning of material properties.
Potential applications for polymers derived from this monomer include:
High-Performance Coatings: The resulting thermosets could exhibit excellent chemical resistance, hardness, and thermal stability. nih.gov
Biocompatible Materials: Its renewable origin makes it suitable for developing biodegradable polymers for biomedical uses.
Advanced Composites: These polymers can serve as lightweight and strong matrices in fiber-reinforced composites for various industries.
Future research will focus on understanding the structure-property relationships of these new materials and evaluating their performance in a range of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 11-hydroxyundec-9-ynoate, and how can reaction efficiency be quantified?
- Methodology : Focus on stepwise synthesis protocols, such as alkyne hydration or esterification, using catalysts like Pd/C or acidic conditions. Monitor reaction progress via TLC or GC-MS. Quantify yields using gravimetric analysis and purity via HPLC (≥98% threshold). Ensure reproducibility by standardizing solvent systems (e.g., THF or DCM) and temperature control (±2°C) .
- Data Analysis : Compare reaction yields under varying conditions (e.g., 60°C vs. 80°C) and use ANOVA to identify statistically significant optima. Tabulate results with error margins (e.g., ±0.5% purity).
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodology : Acquire - and -NMR spectra in deuterated solvents (e.g., CDCl). Assign peaks using coupling constants (e.g., for trans-alkene protons) and compare to predicted shifts via computational tools (e.g., ACD/Labs or ChemDraw). Validate hydroxyl group presence via -NMR solvent suppression or derivatization (e.g., silylation) .
- Data Validation : Cross-reference with IR spectroscopy (O-H stretch at 3200–3600 cm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across polar vs. nonpolar solvents?
- Methodology : Design a systematic solubility study using the shake-flask method. Test solvents (e.g., water, ethanol, hexane) at controlled temperatures (20–40°C). Quantify solubility via UV-Vis spectroscopy or gravimetry. Account for batch-to-batch variability by sourcing from ≥3 independent suppliers (excluding unreliable vendors per user constraints) .
- Contradiction Analysis : Apply multivariable regression to identify factors (e.g., solvent polarity index, temperature) influencing discrepancies. Publish raw data with confidence intervals (95%) to enable replication .
Q. What experimental strategies mitigate oxidative degradation of this compound during long-term storage?
- Methodology : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS. Test antioxidants (e.g., BHT at 0.01% w/w) and inert-atmosphere storage (N or Ar). Compare degradation kinetics using Arrhenius plots .
- Statistical Evaluation : Use paired t-tests to assess significance of degradation between control and stabilized samples. Report degradation pathways (e.g., epoxidation at the alkynyl group) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Validate predictions with experimental kinetic studies (e.g., monitoring ester hydrolysis via -NMR). Correlate computational outcomes with Hammett substituent constants .
- Data Interpretation : Compare computed vs. observed rate constants (k). Address discrepancies by refining solvation models (e.g., COSMO-RS) .
Methodological Best Practices
- Data Presentation : Use tables to compare synthetic yields, spectral assignments, or degradation rates. Highlight critical uncertainties (e.g., ±2% error in purity assays) .
- Source Reliability : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook) over vendor-specific data .
- Critical Evaluation : Scrutinize conflicting data by assessing experimental conditions (e.g., solvent purity, instrumentation calibration) and statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
